3,4-Diacetoxy-benzenesulphonyl chloride
Description
3,4-Diacetoxy-benzenesulphonyl chloride is a benzene derivative featuring acetoxy groups at the 3- and 4-positions and a sulphonyl chloride functional group at the 1-position. This compound is primarily utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other fine chemicals. Its sulphonyl chloride moiety enables electrophilic substitution reactions, while the acetoxy groups modulate steric and electronic effects, influencing reactivity and solubility.
Properties
CAS No. |
77156-65-1 |
|---|---|
Molecular Formula |
C10H9ClO6S |
Molecular Weight |
292.69 g/mol |
IUPAC Name |
(2-acetyloxy-4-chlorosulfonylphenyl) acetate |
InChI |
InChI=1S/C10H9ClO6S/c1-6(12)16-9-4-3-8(18(11,14)15)5-10(9)17-7(2)13/h3-5H,1-2H3 |
InChI Key |
GDNBGLDESPTVQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)S(=O)(=O)Cl)OC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Functional Group Analysis
The table below compares 3,4-Diacetoxy-benzenesulphonyl chloride with compounds sharing benzene rings modified by hydroxyl, ether, or sulphonyl groups:
Reactivity and Stability
- Sulphonyl Chloride vs. Carboxylic Acid : The sulphonyl chloride group in This compound is more reactive toward nucleophiles (e.g., amines, alcohols) than the carboxylic acid in caffeic acid, enabling rapid sulfonamide formation. However, it is moisture-sensitive, requiring anhydrous conditions, unlike caffeic acid, which is stable in aqueous environments .
- Acetoxy vs. Hydroxyl Groups : The acetoxy groups in the target compound reduce hydrogen-bonding capacity compared to the hydroxyl groups in caffeic acid, enhancing lipophilicity and altering solubility in organic solvents. This property is critical for membrane permeability in drug design .
- Comparison with Aldehyde Derivatives : The aldehyde group in 4-(Benzyloxy)-3-phenethoxybenzaldehyde () participates in condensation reactions (e.g., Wittig, Grignard), whereas the sulphonyl chloride group favors nucleophilic substitution, reflecting divergent synthetic utility .
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